
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as “N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluorobenzamide”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Cognitive Enhancement in Animal Models
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluorobenzamide, referred to as FK962 in some studies, has been investigated for its potential cognitive-enhancing effects. Research conducted on rats has shown that FK962 can significantly ameliorate memory deficits in various animal models, including those induced by scopolamine, lesions in the nucleus basalis magnocellularis, and aging. This suggests that FK962 may facilitate somatostatinergic nerve activity in hippocampal neurons, indicating potential therapeutic value for cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).
TNF-α Production Inhibition
Another area of research interest is the inhibition of TNF-α production, a key factor in inflammatory processes. A study on N-pyridinyl(methyl)fluorobenzamides, which are structurally related to this compound, revealed that these compounds exhibited significant activity as TNF-α production inhibitors. This finding suggests potential applications in treating inflammatory diseases (Collin et al., 1999).
Iron-Catalyzed Fluorination
In the field of organic synthesis, research has explored the use of N-fluoro-2-methylbenzamides, related to this compound, in iron-catalyzed, amide-directed C-H fluorination. This method demonstrates broad substrate scope and functional group tolerance, offering a valuable tool for the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and materials science (Groendyke et al., 2016).
Anticonvulsant Activity
The anticonvulsant properties of 4-aminobenzamides, a category to which this compound belongs, have been investigated. Studies have found that certain derivatives exhibit significant protection against seizures induced by electroshock and pentylenetetrazole in animal models, highlighting the potential of these compounds in developing new antiepileptic drugs (Clark et al., 1984).
Antimicrobial Activity
Research into fluorobenzamides has also uncovered promising antimicrobial properties. Compounds synthesized with fluoro- and chloro-substituents demonstrated significant activity against a range of bacterial and fungal pathogens. This suggests that this compound and its derivatives could serve as a basis for the development of new antimicrobial agents (Desai et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Many compounds with a piperidine structure, such as fentanyl analogs, primarily target opioid receptors in the nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
Opioid receptor agonists like fentanyl analogs bind to the opioid receptors, mimicking the action of endogenous opioids. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
The activation of opioid receptors can lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
The ADME properties of such compounds can vary, but they generally involve metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Phase II metabolic reactions can also occur, including glucuronide or sulfate conjugate formation .
Result of Action
The activation of opioid receptors by these compounds can lead to analgesia, sedation, euphoria, and respiratory depression. In high doses, they can cause severe adverse effects including coma and death .
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-9-11-21(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYNIEHZCCEEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)

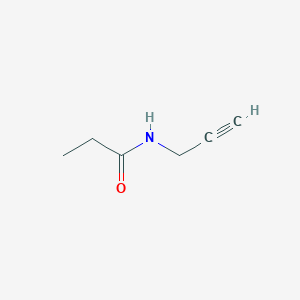

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)
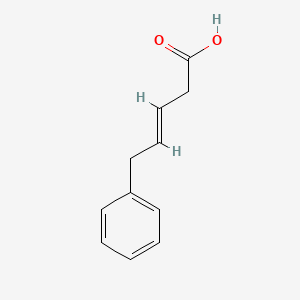
![2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2959937.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)
![3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)
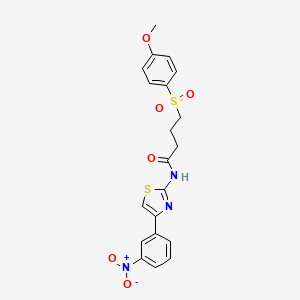
![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)
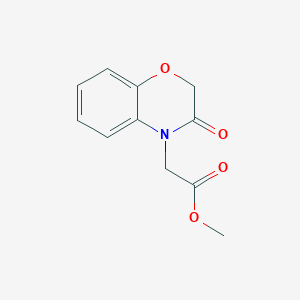
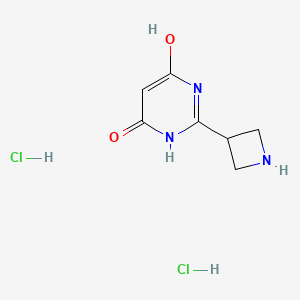
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)